

S-Nepc Assay in 96-Well Plate Format: Application Notes and Protocols

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Compound of Interest

Compound Name: S-Nepc

Cat. No.: B7797896

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Introduction

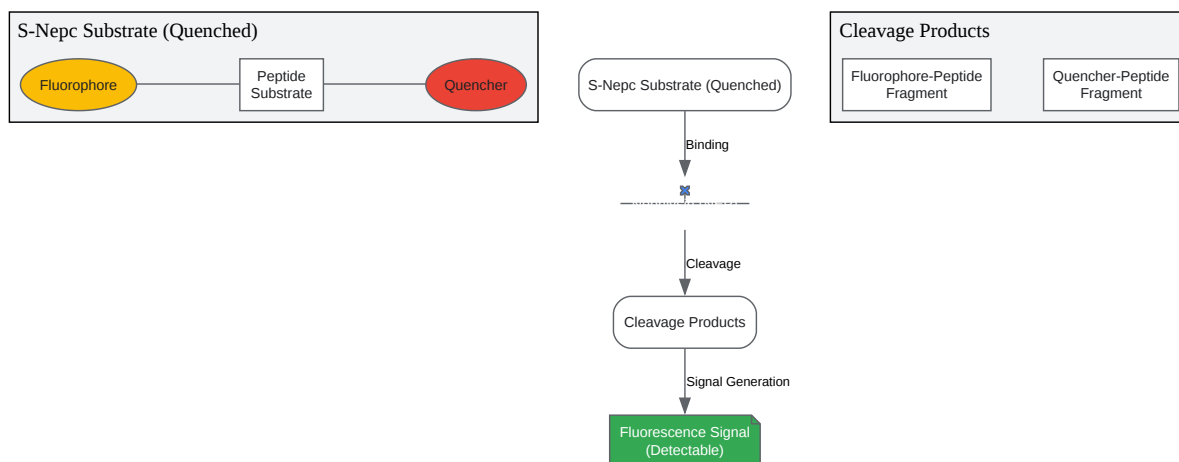
Neprilysin (NEP), also known as neutral endopeptidase (NEP) or CD10, is a zinc-dependent metalloprotease that plays a crucial role in regulating the biological activity of several physiologically important peptides. It is involved in the degradation of natriuretic peptides, substance P, enkephalins, and the amyloid- β peptide, among others. Due to its involvement in cardiovascular, neurological, and oncological signaling pathways, neprilysin has emerged as a significant therapeutic target for a range of diseases, including heart failure, hypertension, and Alzheimer's disease.

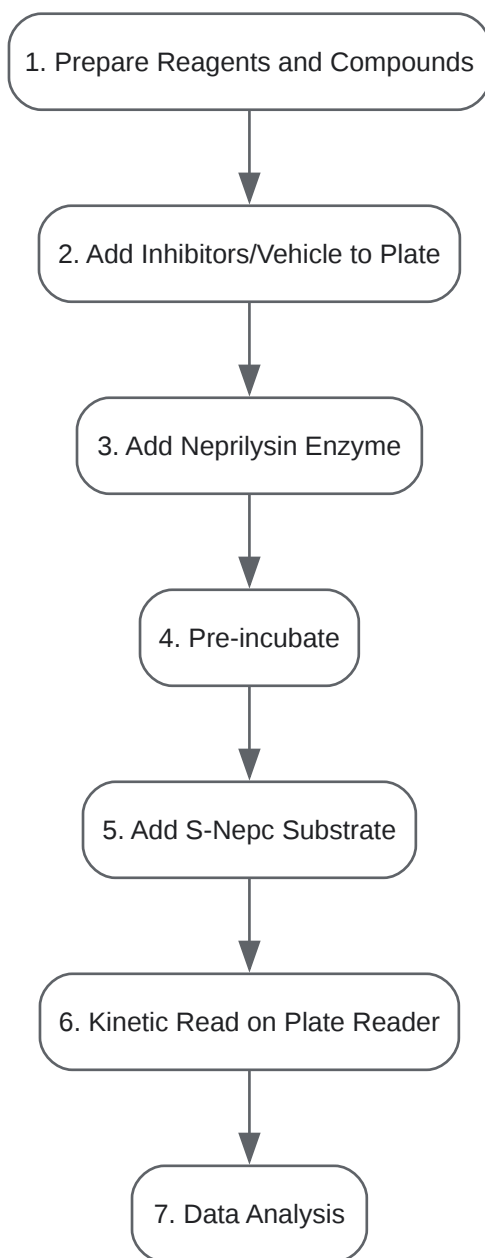
The **S-Nepc** assay is a sensitive and high-throughput method for measuring neprilysin activity in a 96-well plate format. This fluorometric assay utilizes a synthetic substrate that is specifically cleaved by neprilysin to release a fluorescent product. The increase in fluorescence intensity is directly proportional to the neprilysin activity, providing a robust system for screening potential inhibitors and characterizing enzyme kinetics. This application note provides a detailed protocol for performing the **S-Nepc** assay in a 96-well format, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.

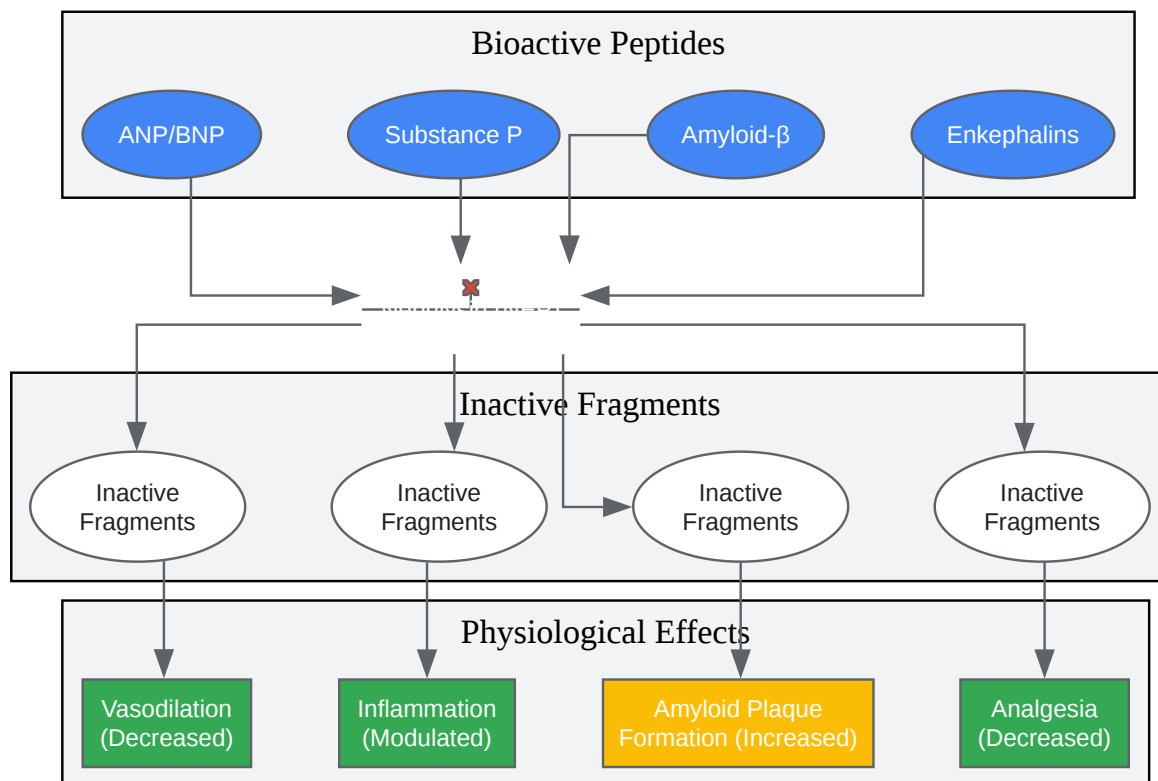
Principle of the S-Nepc Assay

The **S-Nepc** assay is based on the enzymatic cleavage of a quenched fluorogenic substrate by neprilysin. The substrate consists of a short peptide sequence recognized by neprilysin, flanked

by a fluorophore and a quencher molecule. In its intact form, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide by active neprilysin, the fluorophore and quencher are separated, leading to an increase in fluorescence emission. This change in fluorescence can be measured over time using a fluorescence plate reader, providing a direct measure of neprilysin's enzymatic activity.







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